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Compound of Interest

Compound Name: Heptyl 4-aminobenzoate

Cat. No.: B080779

Introduction

Heptyl 4-aminobenzoate is an organic compound belonging to the class of aminobenzoate
esters. As a derivative of 4-aminobenzoic acid, it finds applications in various fields, including
the synthesis of pharmaceuticals and other specialty chemicals. Detailed spectroscopic
analysis is crucial for the unequivocal identification, purity assessment, and structural
elucidation of this compound. This technical guide provides a comprehensive overview of the
expected spectroscopic data for Heptyl 4-aminobenzoate, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental
protocols for obtaining this data are also detailed.

While experimental spectra for Heptyl 4-aminobenzoate are not widely available in public
databases, the spectroscopic data for the closely related and structurally similar compound,
Ethyl 4-aminobenzoate, is well-documented. This guide will leverage this information to predict
and explain the expected spectral characteristics of Heptyl 4-aminobenzoate. The primary
difference in the spectra will arise from the heptyl ester group in place of the ethyl group.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for Heptyl 4-
aminobenzoate and its ethyl analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b080779?utm_src=pdf-interest
https://www.benchchem.com/product/b080779?utm_src=pdf-body
https://www.benchchem.com/product/b080779?utm_src=pdf-body
https://www.benchchem.com/product/b080779?utm_src=pdf-body
https://www.benchchem.com/product/b080779?utm_src=pdf-body
https://www.benchchem.com/product/b080779?utm_src=pdf-body
https://www.benchchem.com/product/b080779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

H NMR (Proton NMR) Data

The *H NMR spectrum is expected to show signals corresponding to the aromatic protons, the
protons of the amino group, and the protons of the heptyl chain.

) Known
Predicted . .
) ) Chemical Shift
Chemical Shift
: (9, ppm) for I :

Assignment (8, ppm) for — Multiplicity Integration

Heptyl 4- y

_ aminobenzoate[
aminobenzoate
1]

-CHs (heptyl) ~0.9 - Triplet 3H
-(CH2)s- (heptyl) ~1.3-14 - Multiplet 10H
-O-CHz- (heptyl) ~1.7 - Quintet 2H
-NH:z ~4.16 4.16 Broad Singlet 2H
-COO-CH:- ,

~4.2 4.31 Triplet 2H
(heptyl)
Ar-H (ortho to -

~6.62 6.62 Doublet 2H
NH2)
Ar-H (ortho to -

~7.84 7.84 Doublet 2H
COO0-)
-COO-CHz2-CHs )

- 1.35 Triplet 3H
(ethyl)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring and
the heptyl ester chain.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical Shift (9, Known Chemical Shift (3,

Assignment ppm) for Heptyl 4- ppm) for Ethyl 4-
aminobenzoate aminobenzoate[1]
-CHs (heptyl) ~14.0

-(CHz2)s- (heptyl)

~22.5,25.9,28.9,29.1, 31.7

-O-CHz- (heptyl) ~65.0

C (ortho to -NH-2) ~113.7 113.7
C (ipso to -COO0-) ~119.7 119.7
C (ortho to -COO-) ~131.5 1315
C (ipso to -NH2) ~151.0 151.0
C=0 (ester) ~166.5 166.8
-COO-CH:- (ethyl) 60.3
-CHs (ethyl) 14.4

Infrared (IR) Spectroscopy

The IR spectrum of Heptyl 4-aminobenzoate is expected to exhibit characteristic absorption

bands for its key functional groups.
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Expected
Known Wavenumber

(cm~1) for Ethyl 4-
aminobenzoate[2]

] Wavenumber (cm—1) i ]
Functional Group Vibrational Mode

for Heptyl 4-
aminobenzoate

Symmetric and

N-H (amine) 3300-3500 3300-3500 Asymmetric Stretching
C-H (aromatic) 3000-3100 3000-3100 Stretching
C-H (aliphatic) 2850-2960 - Stretching
C=0 (ester) 1700-1750 1700-1750 Stretching
C=C (aromaitic) 1500-1600 - Stretching
C-N (amine) 1250-1350 - Stretching
C-O (ester) 1100-1300 - Stretching

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.

Expected Value for Heptyl 4-  Known Value for Ethyl 4-

Parameter

aminobenzoate

aminobenzoate[3]

Molecular Formula C14H21NO2[4][5] CoH11NO:2
Molecular Weight 235.32 g/mol [4][5] 165.19 g/mol
[M]* (Molecular lon Peak) m/z 235 m/z 165

Key Fragment lons

m/z 137 (H2NCsH4COOH™),
m/z 120 (H2NCeH4CO™), m/z
92 (CsHaNH2"), m/z 65
(CsHs*)

m/z 137 (H2NCsH4COOH™),
m/z 120 (H2NCeH4CO™), m/z
92 (CsHaNH2"), m/z 65
(CsHs*)

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of aminobenzoate
esters, adaptable for Heptyl 4-aminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher
for tH NMR and 100 MHz or higher for 13C NMR.[1]

Sample Preparation:

» Dissolve approximately 5-10 mg of the Heptyl 4-aminobenzoate sample in about 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:

» 1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include
a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the
spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a
larger number of scans (e.g., 1024 or more) are typically required due to the lower natural
abundance of 13C.

Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
e Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

« Integrate the signals in the H NMR spectrum to determine the relative number of protons.
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» Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):[6]

e Thoroughly grind a small amount of the solid Heptyl 4-aminobenzoate sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle.

o Transfer the fine powder into a pellet-forming die.

o Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr
pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm™1).

The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:
« ldentify the characteristic absorption bands in the spectrum.

» Assign these bands to the corresponding functional group vibrations (e.g., N-H stretch, C=0
stretch, C-H stretch) by comparing the observed wavenumbers with correlation charts.

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer
(GC-MS) or a direct-infusion Electrospray lonization (ESI) mass spectrometer.

Sample Preparation (GC-MS):

e Dissolve a small amount of the Heptyl 4-aminobenzoate sample in a volatile organic
solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

e Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.
Data Acquisition (GC-MS with Electron lonization - EI):
o The sample is vaporized in the heated GC inlet and separated on a capillary column.

e The separated components elute from the column and enter the ion source of the mass
spectrometer.

 In the ion source, the molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.

e The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

Data Analysis:

« |dentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

» Analyze the fragmentation pattern to identify characteristic fragment ions. This pattern
provides structural information and can be compared with mass spectral libraries for
confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Heptyl 4-aminobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminobenzoate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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